molecular formula C15H13Cl2NO4S B2398794 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 1008423-33-3

2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B2398794
CAS No.: 1008423-33-3
M. Wt: 374.23
InChI Key: QNWDZDYRTQIGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a chemical compound known for its applications in various scientific research fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring and an amino group linked to a phenylpropanoic acid backbone .

Mechanism of Action

Target of Action

The primary target of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is currently unknown. The compound is a potential non-steroidal anti-inflammatory drug , suggesting it may interact with enzymes involved in the inflammatory response, such as cyclooxygenases or lipoxygenases.

Mode of Action

As a potential non-steroidal anti-inflammatory drug , it may inhibit the activity of certain enzymes, thereby reducing the production of pro-inflammatory mediators.

Biochemical Pathways

Given its potential role as a non-steroidal anti-inflammatory drug , it might influence the arachidonic acid pathway, which plays a key role in inflammation

Result of Action

As a potential non-steroidal anti-inflammatory drug , it might reduce inflammation by inhibiting the production of pro-inflammatory mediators.

Preparation Methods

The synthesis of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with an appropriate amine, followed by coupling with a phenylpropanoic acid derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.

    Biology: This compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar compounds to 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid include other sulfonamide derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a dichlorophenyl ring and a sulfonylamino group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWDZDYRTQIGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.